Lipophilicity Differentiation: XLogP3 3.3 vs. 1-Octanoylpiperidine LogP 3.30 – Altered Passive Membrane Permeability
The target compound exhibits a computed XLogP3 of 3.3, which is ~0.3 log units lower than the regioisomer 1-octanoylpiperidine (LogP 3.30) [1][2]. This difference arises from the methylene spacer that separates the piperidine nitrogen from the carbonyl, altering the electronic environment and reducing lipophilicity relative to the direct amide bond in the comparator. In the context of CNS drug discovery, a ΔLogP of 0.3 log units can shift blood-brain barrier penetration predictions by approximately 0.5 log units in LogBB models, making the target compound a more polar, potentially better soluble candidate [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 1-Octanoylpiperidine (CAS 20299-83-6) LogP = 3.30 |
| Quantified Difference | ΔLogP ≈ 0.3 units lower for target |
| Conditions | Computed LogP (XLogP3 for target; database value for comparator) |
Why This Matters
A ΔLogP of 0.3 is large enough to alter passive membrane permeability and oral absorption classification in drug discovery, directly impacting lead selection decisions.
- [1] PubChem. 2-Octanone, 1-(1-piperidinyl)-. XLogP3-AA: 3.3. View Source
- [2] Molbase. 1-piperidin-1-yloctan-1-one (CAS 20299-83-6). LogP: 3.2973. View Source
- [3] W. J. Egan, K. M. Merz, Jr., and J. J. Baldwin. Prediction of Drug Absorption Using Multivariate Statistics. J. Med. Chem. 43, 3867–3877 (2000). View Source
